4-Bromo-3-quinolinamine
Overview
Description
4-Bromo-3-quinolinamine is a chemical compound with the molecular formula C9H7BrN2 and a molecular weight of 223.07 . It is a type of quinoline, which is a heterocyclic aromatic compound .
Synthesis Analysis
The synthesis of this compound and its analogues has been reported in various scientific articles . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach have been used for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The compound has been characterized using various techniques such as FTIR, NMR, HRMS, and X-ray diffraction .Chemical Reactions Analysis
Quinoline and its derivatives, including this compound, have been synthesized using a wide variety of synthetic approaches . These include reactions catalyzed by transition metals, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C9H7BrN2), molecular weight (223.07 g/mol), and its structure .Scientific Research Applications
Organic Synthesis and Chemical Properties
4-Bromo-3-quinolinamine serves as a versatile intermediate in organic synthesis. For instance, it has been used in the efficient structural elaboration of 2-(trifluoromethyl)quinolinones, showcasing its utility in generating functionally diverse quinoline derivatives through halogen/metal exchange reactions (Marull & Schlosser, 2003). This chemical versatility facilitates the synthesis of compounds with potential applications in material science and drug development.
Phototherapeutic Applications
Compounds derived from this compound, such as 2-quinolinium dicarbocyanine dyes, have shown promise in phototherapeutic applications. Specifically, these derivatives have been found to generate hydroxyl radicals under near-infrared light, leading to the cleavage of DNA and demonstrating potential as sensitizing agents for photodynamic therapy (Ahoulou et al., 2020).
Anticoccidial Activity
Certain quinolinecarboxylate derivatives of this compound have exhibited significant anticoccidial activities against Eimeria tenella, a parasitic pathogen in poultry. These findings highlight the compound's potential in veterinary medicine, particularly in the development of new anticoccidial drugs (Wang et al., 2009).
Antiplasmodial Activity
The modification of 4-Bromo-3-quinolinamines has also led to the creation of halogenated 4-quinolones with moderate antiplasmodial activities. These derivatives are effective against chloroquine-sensitive and -resistant strains of Plasmodium falciparum, indicating their potential in malaria treatment (Vandekerckhove et al., 2014).
Material Science
In material science, this compound derivatives have been used to synthesize lanthanide complexes with unique properties, such as slow magnetization relaxation and photo-luminescence. These complexes have potential applications in the development of new materials for electronic and photonic devices (Chu et al., 2018).
Future Directions
Recent advances in the synthesis of quinoline and its analogues have focused on developing greener and more sustainable chemical processes . This includes the use of alternative reaction methods for the synthesis of quinoline derivatives . Future research may continue to explore these methods and their applications in the synthesis of 4-Bromo-3-quinolinamine and other quinoline derivatives .
Mechanism of Action
4-Bromoquinolin-3-amine, also known as 4-Bromo-3-quinolinamine, is a compound of interest in the field of medicinal chemistry . It belongs to the quinoline family, a group of heterocyclic compounds known for their versatile applications in industrial and synthetic organic chemistry
Target of Action
Quinoline compounds are known to interact with various biological targets, playing a major role in drug discovery
Mode of Action
Quinoline compounds generally interact with their targets through various mechanisms, leading to changes at the molecular level . The specific interactions of 4-Bromoquinolin-3-amine with its targets remain to be elucidated.
Biochemical Pathways
Quinoline compounds are known to influence various biochemical pathways, leading to downstream effects
Result of Action
Given the biological and pharmaceutical activities of quinoline compounds , it can be inferred that 4-Bromoquinolin-3-amine may have similar effects.
Properties
IUPAC Name |
4-bromoquinolin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-9-6-3-1-2-4-8(6)12-5-7(9)11/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIQGMJOGFFTOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346659 | |
Record name | 4-Bromo-3-quinolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36825-34-0 | |
Record name | 4-Bromo-3-quinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36825-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3-quinolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromoquinolin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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